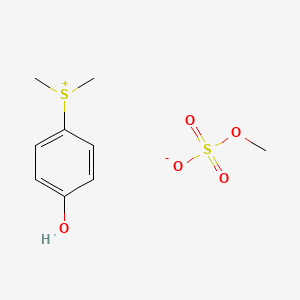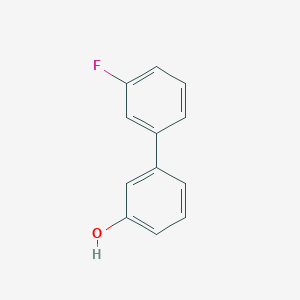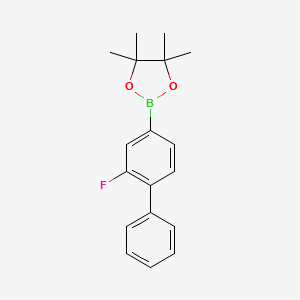![molecular formula C13H8BrNOS B1343156 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one CAS No. 690636-04-5](/img/structure/B1343156.png)
7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one
Vue d'ensemble
Description
7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one, also known as 7-bromo-2-phenylthieno[3,2-c]pyridine, is a heterocyclic compound which is widely used in synthetic organic chemistry. It is a versatile building block for the preparation of a variety of compounds with potential biological activities. The compound can be synthesized in a number of ways, including the use of bromination reactions, condensation reactions, and the use of catalysts.
Applications De Recherche Scientifique
- Field : Organic Chemistry
- Application : This research involves the synthesis of substituted thienopyridines .
- Method : The method involves a microwave-assisted CH activation of the thiophene ring .
- Results : The result is a simple approach to access substituted thienopyridines .
- Field : Materials Chemistry
- Application : This research is focused on the development of highly efficient red phosphorescent emitters for applications in phosphorescent organic light-emitting diodes (PhOLEDs) .
- Method : The method involves the design and synthesis of novel heterolepic Ir(III) complexes using extended π-conjugated thieno[3,2-c]quinoline derivatives as cyclometalating ligands .
- Results : These complexes display intense red phosphorescence emission in the range of 610–620 nm. A vacuum-deposited red PhOLED based on one of the complexes shows an external quantum efficiency (EQE) of 22.9% with Commission Internationale de L’Eclairage (CIE) coordinates of (0.61, 0.36) .
- Field : Medicinal Chemistry
- Application : This research involves the synthesis of new hydantoin compounds for potential antitussive (cough-suppressing) effects .
- Method : The method involves a series of reactions including Ullmann reaction, Suzuki reaction, and Bucherer-Berg’s reaction .
- Results : The results of this research are not specified in the available information .
Microwave-Assisted CH Activation of the Thiophene Ring
Highly Efficient Red Iridium(III) Complexes
Synthesis and Antitussive Effect of New Hydantoin Compounds
- Field : Organic Chemistry
- Application : This research involves the synthesis of substituted thienopyridines .
- Method : The method involves a microwave-assisted CH activation of the thiophene ring .
- Results : The result is a simple approach to access substituted thienopyridines .
- Field : Materials Chemistry
- Application : This research is focused on the development of highly efficient red phosphorescent emitters for applications in phosphorescent organic light-emitting diodes (PhOLEDs) .
- Method : The method involves the design and synthesis of novel heterolepic Ir(III) complexes using extended π-conjugated thieno[3,2-c]quinoline derivatives as cyclometalating ligands .
- Results : These complexes display intense red phosphorescence emission in the range of 610–620 nm. A vacuum-deposited red PhOLED based on one of the complexes shows an external quantum efficiency (EQE) of 22.9% with Commission Internationale de L’Eclairage (CIE) coordinates of (0.61, 0.36) .
- Field : Organic Chemistry
- Application : This research involves the synthesis of 4-Phenylthieno[3,2-c]pyridine .
- Method : The method involves a series of reactions including Ullmann reaction, Suzuki reaction, and Bucherer-Berg’s reaction .
- Results : The results of this research are not specified in the available information .
Microwave-Assisted CH Activation of the Thiophene Ring
Highly Efficient Red Iridium(III) Complexes
Synthesis of 4-Phenylthieno[3,2-c]pyridine
- Field : Organic Chemistry
- Application : This research involves the synthesis of substituted thienopyridines .
- Method : The method involves a microwave-assisted CH activation of the thiophene ring .
- Results : The result is a simple approach to access substituted thienopyridines .
- Field : Materials Chemistry
- Application : This research is focused on the development of highly efficient red phosphorescent emitters for applications in phosphorescent organic light-emitting diodes (PhOLEDs) .
- Method : The method involves the design and synthesis of novel heterolepic Ir(III) complexes using extended π-conjugated thieno[3,2-c]quinoline derivatives as cyclometalating ligands .
- Results : These complexes display intense red phosphorescence emission in the range of 610–620 nm. A vacuum-deposited red PhOLED based on one of the complexes shows an external quantum efficiency (EQE) of 22.9% with Commission Internationale de L’Eclairage (CIE) coordinates of (0.61, 0.36) .
- Field : Organic Chemistry
- Application : This research involves the synthesis of 4-Phenylthieno[3,2-c]pyridine .
- Method : The method involves a series of reactions including Ullmann reaction, Suzuki reaction, and Bucherer-Berg’s reaction .
- Results : The results of this research are not specified in the available information .
Microwave-Assisted CH Activation of the Thiophene Ring
Highly Efficient Red Iridium(III) Complexes
Synthesis of 4-Phenylthieno[3,2-c]pyridine
Propriétés
IUPAC Name |
7-bromo-2-phenyl-5H-thieno[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNOS/c14-10-7-15-13(16)9-6-11(17-12(9)10)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHAVYSRYAOUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=CNC3=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250064 | |
| Record name | 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one | |
CAS RN |
690636-04-5 | |
| Record name | 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690636-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


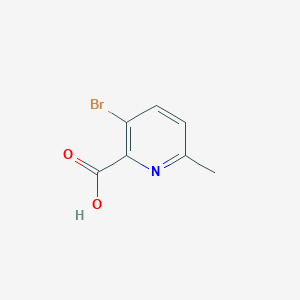
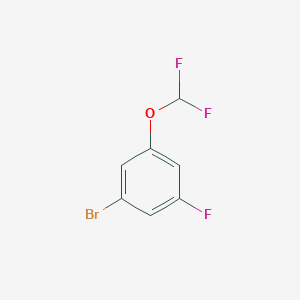
![tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1343081.png)
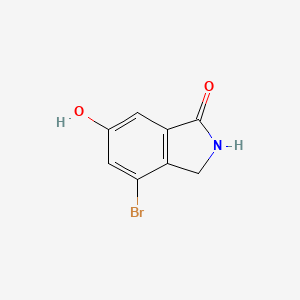
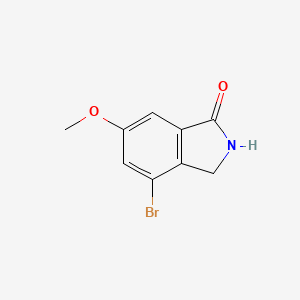
![Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1343089.png)
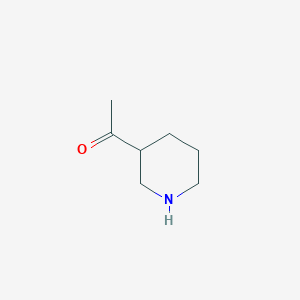
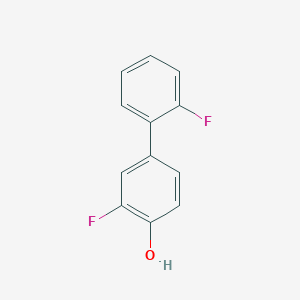
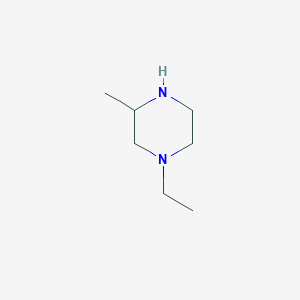

![4-[(5-Bromothiophen-2-yl)methyl]morpholine](/img/structure/B1343098.png)
